1,16-diaminohexadecane

polymer chemistry monomer handling melt processing

1,16-Diaminohexadecane (hexadecane-1,16-diamine) is a linear α,ω-aliphatic diamine with the molecular formula C₁₆H₃₆N₂ and a molecular weight of 256.47 g·mol⁻¹. The compound features two terminal primary amine groups separated by an uninterrupted sixteen-carbon alkane segment, placing it among the long-chain aliphatic diamines used as monomers in polyamide, polyimide, and polyurea syntheses.

Molecular Formula C16H36N2
Molecular Weight 256.47 g/mol
CAS No. 929-94-2
Cat. No. B3058932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,16-diaminohexadecane
CAS929-94-2
Molecular FormulaC16H36N2
Molecular Weight256.47 g/mol
Structural Identifiers
SMILESC(CCCCCCCCN)CCCCCCCN
InChIInChI=1S/C16H36N2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1-18H2
InChIKeyATJCASULPHYKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,16-Diaminohexadecane (CAS 929-94-2) – Procurement-Relevant Identity and Class Positioning


1,16-Diaminohexadecane (hexadecane-1,16-diamine) is a linear α,ω-aliphatic diamine with the molecular formula C₁₆H₃₆N₂ and a molecular weight of 256.47 g·mol⁻¹ [1]. The compound features two terminal primary amine groups separated by an uninterrupted sixteen-carbon alkane segment, placing it among the long-chain aliphatic diamines used as monomers in polyamide, polyimide, and polyurea syntheses. As a procurement candidate, it is distinguished from shorter-chain diamines by its extended hydrophobic spacer, which imparts substantially different thermal, solubility, and crystallisation behaviour in derived polymers. The nearest in-class comparators include 1,10-diaminodecane (C10 diamine), 1,12-diaminododecane (C12 diamine), and 1,6-diaminohexane (HMDA, C6 diamine), which collectively represent the most common aliphatic diamine monomers in industrial and research polyamide production [2].

Why Generic Diamine Substitution Fails When Replacing 1,16-Diaminohexadecane


Simple replacement of 1,16-diaminohexadecane with a shorter-chain diamine (e.g., 1,6-diaminohexane or 1,10-diaminodecane) is not straightforward because the length of the alkane spacer directly governs the final polymer's crystalline melting temperature (Tₘ), glass transition temperature (T_g), water absorption, and melt-processing window [1]. In polyamide systems synthesised from hexadecane diacid and diamines of varying chain lengths, molecular weight attainment, thermal stability, and decomposition temperatures were shown to depend systematically on diamine methylene-segment length, not merely on amine functionality [1]. Thus, substitution without re-optimising the entire polymerisation and processing protocol can lead to products with altered crystallinity, inadequate molecular weight, or a Tₘ too close to the degradation onset, compromising both performance and manufacturability.

Quantitative Differentiation Evidence for 1,16-Diaminohexadecane vs. Closest Analogs


Melting Point and Physical State: 1,16-Diaminohexadecane vs. 1,10-Diaminodecane and 1,12-Diaminododecane

1,16-Diaminohexadecane exhibits a melting point of 80–81 °C, whereas 1,10-diaminodecane melts at 61–63 °C and 1,12-diaminododecane at 69–71 °C under comparable conditions. This higher melting point reflects stronger inter-molecular van der Waals interactions arising from the longer polymethylene chain and influences both monomer storage (solid at ambient temperature) and the temperature required for homogeneous melt-polycondensation. [1]

polymer chemistry monomer handling melt processing

Aqueous Solubility and Predicted Hydrophobicity: 1,16-Diaminohexadecane vs. 1,6-Diaminohexane

The predicted water solubility of 1,16-diaminohexadecane is 0.074 g·L⁻¹ at 25 °C (calculated), and its computed octanol-water partition coefficient (XLogP3-AA) is 5.2 [1]. In contrast, 1,6-diaminohexane (HMDA) is miscible with water and has a XLogP3-AA of approximately 0.3. The 16-carbon spacer therefore reduces aqueous solubility by several orders of magnitude and increases lipophilicity by almost five log units, directly impacting interfacial behaviour and the water uptake of derived polymers.

surfactant design interfacial chemistry polymer swelling resistance

Polyamide Thermal Properties: Effect of Diamine Chain Length on Melting Temperature (Tₘ)

When 1,16-diaminohexadecane is used as the diamine component in a nylon-16,16-type polyamide (with hexadecanedioic acid), literature data for analogous long-chain nylons indicate a Tₘ of approximately 160–170 °C, significantly lower than nylon-6,6 (Tₘ ≈ 265 °C) or nylon-6,10 (Tₘ ≈ 225 °C) [1]. This depression of Tₘ widens the temperature gap between melting and thermal degradation (T_d > 400 °C for long-chain polyamides), enabling easier melt processing without thermal decomposition.

polyamide synthesis nylon thermal analysis

Amine Value and Equivalent Weight: Stoichiometric Precision vs. Shorter-Chain Diamines

The amine value (mg KOH per gram sample) of 1,16-diaminohexadecane, calculated from its molecular weight (256.47 g·mol⁻¹) and difunctionality, is approximately 437 mg KOH/g [1]. By comparison, 1,6-diaminohexane (MW 116.21) has an amine value of ~965 mg KOH/g, and 1,12-diaminododecane (MW 200.41) has ~560 mg KOH/g. The lower amine equivalent weight per gram demands proportionally larger mass additions during stoichiometric polycondensation, directly influencing formulation economics and reaction control.

polymer stoichiometry monomer purity amine titration

Evidence-Backed Application Scenarios for 1,16-Diaminohexadecane Procurement


Synthesis of Long-Chain Semi-Aromatic Polyamides with Broadened Melt-Processing Windows

When the goal is to produce a semi-aromatic polyamide (e.g., from terephthalic acid and an aliphatic diamine) that must be melt-processable without degradation, 1,16-diaminohexadecane provides a Tₘ sufficiently lower than the decomposition onset to enable injection moulding. This scenario is directly supported by class-level thermal evidence showing a Tₘ reduction of 55–105 °C compared to nylon-6,6-type systems [1]. Researchers procuring diamines for high-performance thermoplastics should select the C16 diamine when wide processing windows are paramount.

Polyamide Films and Coatings Requiring Low Water Absorption

In barrier coatings or electronic encapsulants where moisture uptake must be minimised, the extreme hydrophobicity of 1,16-diaminohexadecane (XLogP = 5.2, solubility 0.074 g·L⁻¹) translates into polyamides with substantially lower water absorption than those made from 1,6-diaminohexane [1][2]. Procurement for waterproofing or anti-corrosion applications should prioritise the C16 diamine over water-miscible alternatives.

Solid-Monomer Polymerisation Set-Ups Avoiding Liquid Diamine Handling

Unlike 1,6-diaminohexane (liquid at room temperature) or 1,10-diaminodecane (low-melting solid), 1,16-diaminohexadecane is a crystalline solid with a melting point of 80–81 °C [1]. For processes that meter solid monomers gravimetrically or that require pre-formed nylon salt powders, the higher melting point simplifies storage and handling, reducing volatility losses and amine odour during charging.

Biomimetic Surface Functionalisation and Drug Delivery Research

Patents and research documents describe the use of 1,16-diaminohexadecane as a building block for biomimetic surfaces and drug delivery systems, leveraging its long alkane spacer to insert into lipid bilayers or to create stable hydrophobic complexes with biomolecules [1]. While quantitative comparative performance data are sparse, the unique combination of two terminal reactive amines and a 16-carbon spacer differentiates it from shorter, less lipophilic diamines in bioconjugation contexts.

Quote Request

Request a Quote for 1,16-diaminohexadecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.